N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine
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Overview
Description
N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine is a complex organic compound with a pyrimidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the dimethylsulfamoylamino and ethylamino groups. Common reagents used in these reactions include dimethyl sulfate, ethylamine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate: An organic UV filter used in sunscreens.
4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine: A related compound with similar structural features.
Uniqueness
N4-{2-[(dimethylsulfamoyl)amino]ethyl}-N6-ethyl-2-methylpyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-(dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6O2S/c1-5-12-10-8-11(16-9(2)15-10)13-6-7-14-20(18,19)17(3)4/h8,14H,5-7H2,1-4H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSWAGCOOVAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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